

Vericiguat's Stability Under Stress: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Vericiguat impurity-2*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of Vericiguat, a soluble guanylate cyclase (sGC) stimulator, under various stress conditions. Understanding the degradation profile of Vericiguat and its impurities is crucial for ensuring the quality, safety, and efficacy of its pharmaceutical formulations. This document details the experimental protocols for stress testing, presents quantitative data on degradation, and discusses the analytical methodologies for impurity profiling, with a specific focus on **Vericiguat impurity-2**.

Introduction to Vericiguat and Its Stability

Vericiguat is a novel therapeutic agent used in the management of heart failure. Its mechanism of action involves the direct stimulation of sGC, an enzyme in the nitric oxide (NO) signaling pathway, leading to increased levels of cyclic guanosine monophosphate (cGMP) and subsequent vasodilation. The chemical integrity of the Vericiguat molecule is paramount to its therapeutic effect. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the drug substance. These studies also aid in the development and validation of stability-indicating analytical methods.

Recent studies have shown that Vericiguat is susceptible to degradation under specific stress conditions, particularly in the presence of acid, alkali, and oxidative agents.^[1] One study also indicated sensitivity to thermal stress.^{[2][3]} In contrast, another study reported no degradation under thermal and photolytic conditions, suggesting that the experimental conditions may influence the outcome.^[1]

Vericiguat Impurity-2

One of the known impurities of Vericiguat is designated as impurity-2. While the exact context of its formation during stress testing is a subject of ongoing investigation, a compound identified as "Vericiguat Impurity 2" is commercially available and has the following chemical name and structure:

- Chemical Name: 6-amino-2-(5-fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-7,9-dihydro-8H-purin-8-one

The monitoring and control of this and other impurities are critical during the drug development process to ensure the safety and quality of the final drug product.

Quantitative Analysis of Vericiguat Degradation

Forced degradation studies have been conducted to quantify the extent of Vericiguat degradation under various stress conditions. The following tables summarize the available quantitative data from these studies.

Table 1: Summary of Forced Degradation Studies of Vericiguat

Stress Condition	Reagent/Parameters	Duration	% Degradation of Vericiguat	Reference
Acidic	5N HCl	30 hours	12.54%	[1]
Alkaline	5N NaOH	30 hours	15.28%	[1]
Oxidative	3% H ₂ O ₂	12 hours	11.6%	[4][5]
Thermal	105°C	24 hours	Not specified	[4][5]
Photolytic	Not specified	Not specified	Not specified	[4][5]

Note: The study by Patel et al. (2023) reported no degradation under thermal and photolytic conditions.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the stability assessment of Vericiguat.

Forced Degradation Studies

Forced degradation studies are performed to generate degradation products and assess the intrinsic stability of Vericiguat.

Objective: To induce degradation of Vericiguat under various stress conditions to identify potential degradants and develop a stability-indicating analytical method.

Materials:

- Vericiguat active pharmaceutical ingredient (API)
- Hydrochloric acid (HCl), 1N and 5N
- Sodium hydroxide (NaOH), 1N and 5N
- Hydrogen peroxide (H_2O_2), 3%
- Methanol (HPLC grade)
- Potassium dihydrogen phosphate
- Water (HPLC grade)

Procedure:

- Acid Degradation: A solution of Vericiguat (e.g., 1 mg/mL) is treated with 1N HCl and heated at 60°C for 1 hour.^{[4][5]} In a separate study, a solution was treated with 5N HCl at room temperature for 30 hours.^[1] The solution is then neutralized with an appropriate amount of NaOH.
- Alkali Degradation: A solution of Vericiguat is treated with 1N NaOH and heated at 60°C for 1 hour.^{[4][5]} In another protocol, a solution was treated with 5N NaOH at room temperature for 30 hours.^[1] The solution is then neutralized with an appropriate amount of HCl.

- Oxidative Degradation: A solution of Vericiguat is treated with 3% H₂O₂ and kept at room temperature for 12 hours.[4][5]
- Thermal Degradation: A solid sample of Vericiguat is kept in an oven at 105°C for 24 hours. [4][5]
- Photolytic Degradation: A solid sample of Vericiguat is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

Analytical Method for Impurity Profiling

A stability-indicating Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) or Ultra-Performance Liquid Chromatography (UPLC) method is used to separate and quantify Vericiguat and its degradation products.

Table 2: Example Chromatographic Conditions for Vericiguat Stability Testing

Parameter	Method 1 (RP-HPLC)[1]	Method 2 (RP-UPLC)[4][5]
Column	Zorbax eclipse plus C18 (250 mm × 4.6 mm, 5 µm)	Not specified
Mobile Phase	10mM Potassium dihydrogen phosphate : Methanol (60:40 v/v)	Not specified
Flow Rate	1.0 mL/min	Not specified
Detection Wavelength	256 nm	233 nm
Injection Volume	10 µL	Not specified
Column Temperature	Ambient	Not specified
Retention Time of Vericiguat	6.9 min	Not specified

Linearity: The linearity of the analytical method is established over a concentration range. For instance, one study demonstrated linearity for Vericiguat from 37.5–225 µg/mL and for impurity-

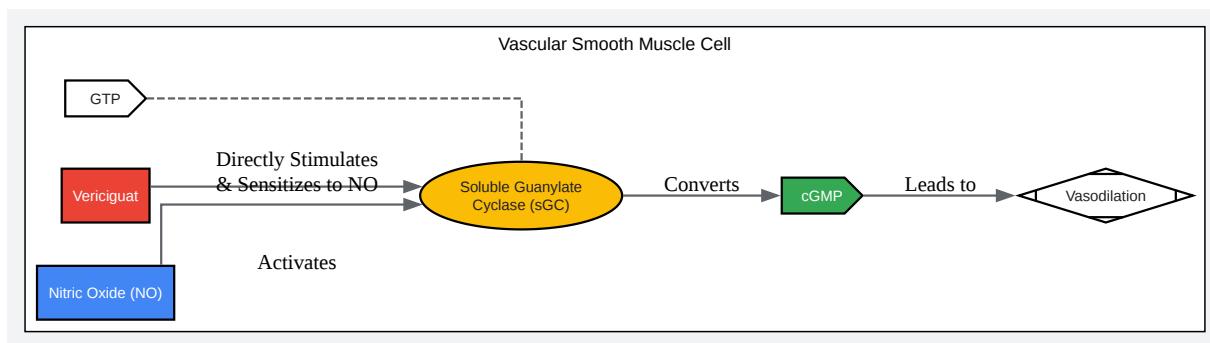
1 and impurity-2 from 2.5–15 µg/mL, with a correlation coefficient (r^2) of 0.999 for all analytes.

[4][5]

Visualizations

The following diagrams illustrate key concepts related to Vericiguat's mechanism of action and stability testing.

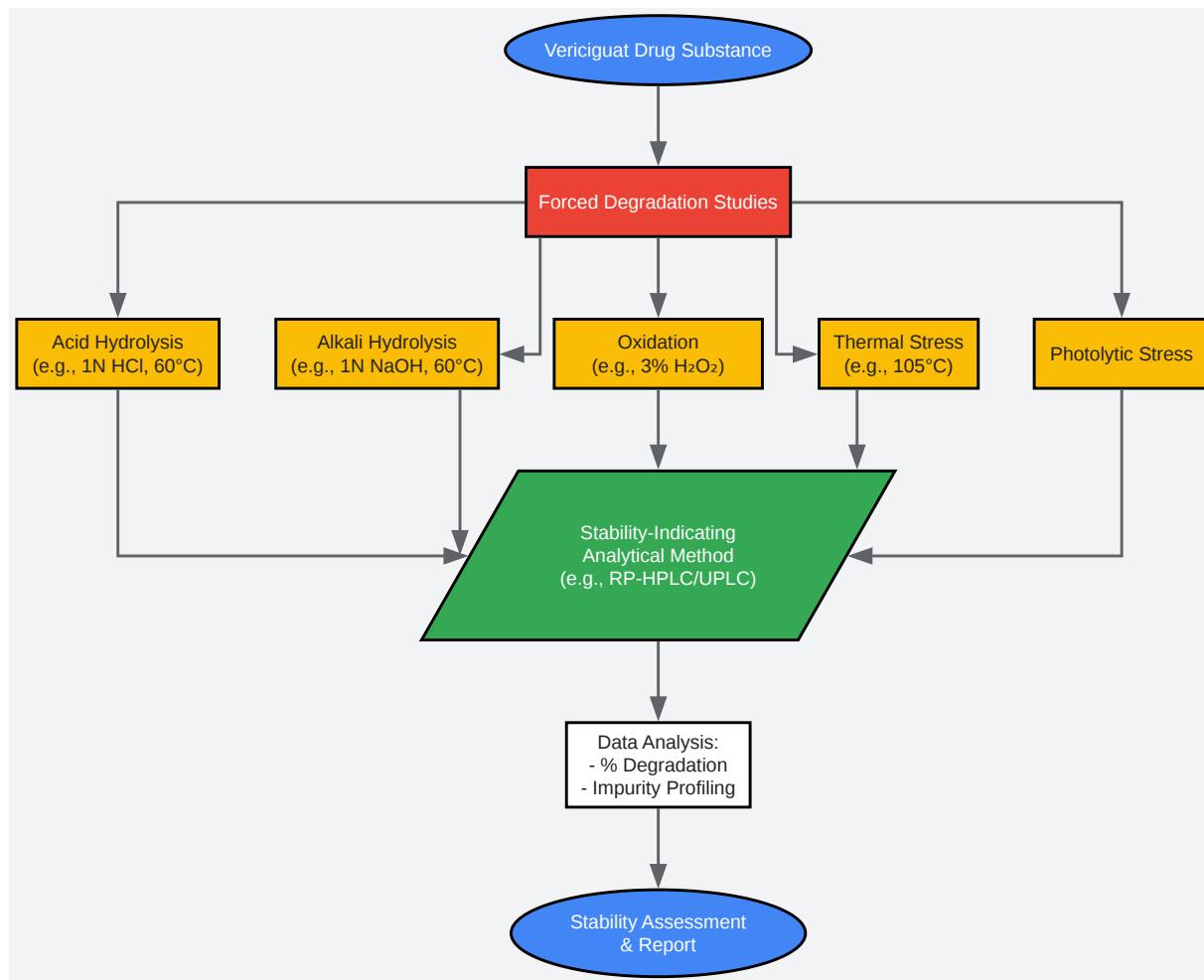
Signaling Pathway of Vericiguat



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Caption: Vericiguat's mechanism of action in the NO-sGC-cGMP pathway.

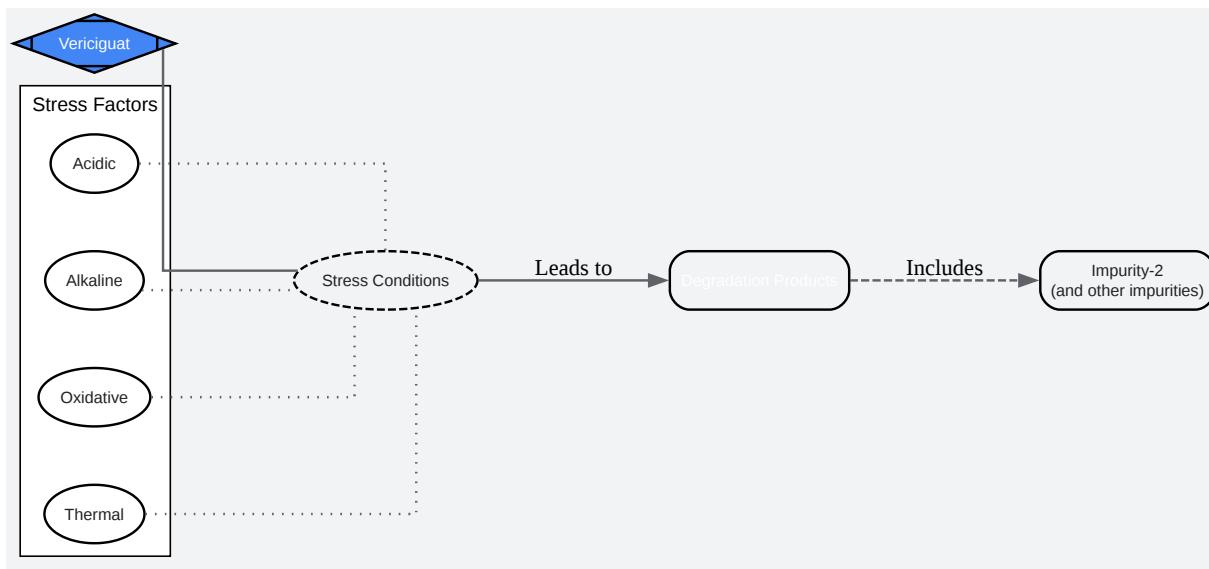
Experimental Workflow for Vericiguat Stability Testing



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Caption: A typical workflow for conducting forced degradation studies of Vericiguat.

Conceptual Degradation Pathway of Vericiguat



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Caption: A conceptual diagram illustrating the degradation of Vericiguat under various stress conditions.

Conclusion

This technical guide has summarized the current understanding of Vericiguat's stability under stress conditions. The available data indicates that Vericiguat is susceptible to degradation, particularly under acidic, alkaline, and oxidative conditions. The provided experimental protocols and analytical methods serve as a valuable resource for researchers and professionals involved in the development and quality control of Vericiguat formulations. Further research is warranted to fully elucidate the degradation pathways, especially the formation mechanism of impurity-2, and to develop a more comprehensive quantitative understanding of Vericiguat's stability profile. This will ultimately contribute to ensuring the delivery of a safe and effective medication to patients.

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